(R)-1-Hydroxy-2-methyl-3-pentanone
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Overview
Description
®-1-Hydroxy-2-methyl-3-pentanone is an organic compound with the molecular formula C6H12O2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Hydroxy-2-methyl-3-pentanone can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent. For instance, the reduction of 2-methyl-3-pentanone using a chiral catalyst such as ®-BINAP-Ru complex can yield ®-1-Hydroxy-2-methyl-3-pentanone with high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of ®-1-Hydroxy-2-methyl-3-pentanone may involve the use of biocatalysts. Enzymatic reduction using alcohol dehydrogenases (ADH) from specific microorganisms can provide an efficient and environmentally friendly route to this compound. The reaction conditions typically include a buffered aqueous solution, a cofactor such as NADH or NADPH, and the substrate ketone.
Chemical Reactions Analysis
Types of Reactions: ®-1-Hydroxy-2-methyl-3-pentanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-methyl-3-pentanone.
Reduction: Further reduction can lead to the formation of 2-methyl-3-pentanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Tosyl chloride (TsCl) in the presence of a base can convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products:
Oxidation: 2-Methyl-3-pentanone
Reduction: 2-Methyl-3-pentanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-Hydroxy-2-methyl-3-pentanone has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and stereochemistry.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of ®-1-Hydroxy-2-methyl-3-pentanone depends on its specific application. In enzymatic reactions, the compound interacts with the active site of the enzyme, where it undergoes transformation through a series of steps involving the formation and breaking of chemical bonds. The molecular targets and pathways involved vary based on the enzyme and reaction conditions.
Comparison with Similar Compounds
- (S)-1-Hydroxy-2-methyl-3-pentanone
- 2-Methyl-3-pentanone
- 2-Methyl-3-pentanol
Comparison:
(S)-1-Hydroxy-2-methyl-3-pentanone: The enantiomer of ®-1-Hydroxy-2-methyl-3-pentanone, with similar chemical properties but different biological activity due to its chirality.
2-Methyl-3-pentanone: The ketone form, which lacks the hydroxyl group and thus has different reactivity and applications.
2-Methyl-3-pentanol: The fully reduced form, which has different physical and chemical properties compared to the hydroxyl-ketone form.
®-1-Hydroxy-2-methyl-3-pentanone stands out due to its chiral nature, making it valuable in asymmetric synthesis and chiral resolution processes.
Properties
CAS No. |
183474-64-8 |
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Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(2R)-1-hydroxy-2-methylpentan-3-one |
InChI |
InChI=1S/C6H12O2/c1-3-6(8)5(2)4-7/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |
InChI Key |
JYEMLYGXHDIVRA-RXMQYKEDSA-N |
Isomeric SMILES |
CCC(=O)[C@H](C)CO |
Canonical SMILES |
CCC(=O)C(C)CO |
Origin of Product |
United States |
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